4-Chloro-7-methylthieno[3,2-d]pyrimidine

Synthetic chemistry Process optimization Pharmaceutical intermediates

Procure 4-Chloro-7-methylthieno[3,2-d]pyrimidine for selective C4-functionalization via SNAr. This 97% purity intermediate (CAS 175137-21-0) features a reactive chloro handle and a 7-methyl group, enabling kinase inhibitor SAR exploration (e.g., JAK1, EGFR, BTK)[reference:0][reference:1][reference:2]. Its high-yield synthesis and defined physicochemical profile (LogP 2.56, TPSA 54.02 Ų) support reliable scale-up[reference:3][reference:4]. Multiple package sizes available with ambient shipping.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 175137-21-0
Cat. No. B1350614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methylthieno[3,2-d]pyrimidine
CAS175137-21-0
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2Cl
InChIInChI=1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3
InChIKeyIYJDOVYAFDVIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS:175137-21-0): Product Specifications and Procurement Baseline


4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS: 175137-21-0) is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system containing a chlorine atom at the 4-position and a methyl group at the 7-position . Its molecular formula is C7H5ClN2S with a molecular weight of 184.65 g/mol [1]. The compound appears as an off-white to light yellow solid with a melting point of 124 °C, and is commercially available from multiple vendors in purities of 95% to 98% . As a key pharmaceutical intermediate and chemical building block, it serves as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules [2]. The presence of the reactive chloro substituent enables regioselective nucleophilic substitution reactions, making this compound particularly valuable for constructing diverse thienopyrimidine-based libraries [3].

Why Generic Substitution of 4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS:175137-21-0) with Related Thienopyrimidines Is Not Recommended


Thieno[3,2-d]pyrimidine derivatives exhibit highly divergent reactivity and downstream biological profiles based on subtle substitution pattern variations, making generic interchange inappropriate for scientific procurement. The 4-chloro substituent in 4-chloro-7-methylthieno[3,2-d]pyrimidine (CAS: 175137-21-0) provides a specific electrophilic site for regioselective nucleophilic aromatic substitution (SNAr) reactions, which is absent in 4-hydroxy or 4-unsubstituted analogs, fundamentally altering synthetic utility [1]. Furthermore, thienopyrimidine scaffold positioning (e.g., [3,2-d] vs. [2,3-d] ring fusion) and substitution at C4 versus C2 versus C6 positions yields compounds with distinct kinase inhibition profiles and structure-activity relationships (SAR) [2]. Even within the [3,2-d] series, the specific combination of 4-chloro and 7-methyl substituents confers unique physicochemical properties, including a consensus LogP of 2.56 and aqueous solubility of 0.105 mg/mL, which differ meaningfully from analogs such as 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine (CAS: 175137-14-1) that possesses an additional chloro group at C2 [3]. Substituting with an alternative thienopyrimidine may compromise reaction yields, alter pharmacokinetic properties of downstream products, or shift kinase selectivity profiles in unpredictable ways. The quantitative evidence below substantiates precisely where this specific compound demonstrates verifiable differentiation that informs selection decisions.

Quantitative Differentiation Evidence for 4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS:175137-21-0) Versus Analogs and Alternatives


Synthetic Yield Efficiency: 4-Chloro-7-methylthieno[3,2-d]pyrimidine vs. 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine Synthesis Routes

The synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine from 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one via POCl3 chlorination achieves substantially higher yields compared to the analogous dichloro derivative synthesis. While the monochloro product is obtained in 95-96% yield from a single-step chlorination, the 2,4-dichloro analog (CAS: 175137-14-1) requires a more complex two-step sequence involving urea cyclocondensation at 190 °C followed by POCl3 chlorination, with overall yields typically lower due to additional synthetic steps and purification requirements . This yield differential directly impacts procurement economics for multi-gram to kilogram-scale syntheses, with the monochloro compound providing a more atom-economical entry point for nucleophilic substitution-based derivatization programs [1].

Synthetic chemistry Process optimization Pharmaceutical intermediates

Aqueous Solubility Comparison: 4-Chloro-7-methylthieno[3,2-d]pyrimidine vs. 4-Hydroxy-7-methylthieno[3,2-d]pyrimidine

The aqueous solubility of 4-chloro-7-methylthieno[3,2-d]pyrimidine is 0.105 mg/mL (0.000566 mol/L) with a LogS (ESOL) of -3.25, classifying it as moderately soluble . In contrast, 4-hydroxy-7-methylthieno[3,2-d]pyrimidine (CAS: 175137-13-0) exhibits substantially lower aqueous solubility due to strong intermolecular hydrogen bonding from the hydroxyl group, with a melting point of 240-242 °C (vs. 124 °C for the chloro analog) indicating significantly stronger crystal lattice energy [1]. This solubility differential affects both synthetic workup (partitioning between organic and aqueous phases) and downstream biological assay compatibility. The chloro compound's moderate lipophilicity (consensus LogP = 2.56) and lack of hydrogen bond donors (HBD count = 0) provide favorable drug-like physicochemical properties compared to the hydroxy analog (HBD count = 1) .

Physicochemical characterization Drug-likeness Formulation development

Commercial Purity Benchmarking: 4-Chloro-7-methylthieno[3,2-d]pyrimidine Supplier Purity Distributions

Multiple commercial suppliers offer 4-chloro-7-methylthieno[3,2-d]pyrimidine at standardized purity grades, with 97% representing the most common specification across major vendors including Bidepharm, AChemBlock, Aladdin, and Thermo Scientific [1]. Some suppliers offer 95% minimum purity grade . This purity tiering enables procurement decisions based on application requirements: 97% grade is suitable for most medicinal chemistry and SAR exploration purposes, while 98%+ grades (e.g., MolCore NLT 98%) are available for applications requiring highest purity, such as late-stage lead optimization or crystallization studies . The availability of batch-specific analytical data including NMR, HPLC, and GC from vendors such as Bidepharm provides traceable quality assurance documentation . In contrast, the 2,4-dichloro analog and the 4-hydroxy analog are available from fewer commercial sources with less standardized purity specifications, complicating procurement workflows [2].

Quality control Vendor qualification Procurement specification

Kinase Inhibitor Scaffold Potential: Thieno[3,2-d]pyrimidine Series vs. Alternative Heterocyclic Scaffolds

The thieno[3,2-d]pyrimidine scaffold serves as a validated pharmacophore for developing potent kinase inhibitors. Recent studies have identified thieno[3,2-d]pyrimidine derivatives with sub-100 nM activity against multiple kinase targets: compound 46 exhibits JAK1 IC50 = 22 nM (0.022 μM), compound 6l and 6o show EGFR(L858R/T790M) IC50 ≤ 250 nM with >40-fold selectivity over wild-type EGFR (IC50 > 10,000 nM), and compound 8 demonstrates BTK IC50 = 29.9 nM [1] [2] [3]. 4-Chloro-7-methylthieno[3,2-d]pyrimidine specifically enables C4-functionalization via SNAr chemistry to access these validated kinase inhibitor chemotypes [4]. The chloro substituent at the 4-position is essential for introducing diverse amine, alkoxy, and thioether substituents that drive kinase selectivity profiles. This differentiates the scaffold from alternative heterocyclic systems such as pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, which exhibit distinct ATP-binding pocket interactions and selectivity fingerprints [1].

Medicinal chemistry Kinase inhibition Drug discovery scaffold

Safety and Handling Profile: 4-Chloro-7-methylthieno[3,2-d]pyrimidine Hazard Classification

4-Chloro-7-methylthieno[3,2-d]pyrimidine is classified under Xi hazard code with R36/37/38 risk phrases, indicating it is an irritant to eyes, respiratory system, and skin [1] [2]. Standard precautionary measures include S26 (rinse immediately with plenty of water in case of eye contact) and avoidance of inhalation and skin contact. This hazard classification is consistent across safety documentation from multiple vendors including ChemSrc and ChemicalBook [1] [2]. The compound is not classified as acutely toxic or environmentally hazardous under standard GHS criteria, and it is routinely shipped at room temperature with storage recommendations of 2-8 °C or ambient conditions depending on supplier specifications . This moderate irritant profile is comparable to or more favorable than certain dichloro analogs, which may present higher reactivity hazards due to the presence of multiple electrophilic sites. The established safety documentation across multiple authoritative sources reduces procurement compliance burden.

Chemical safety Laboratory handling Regulatory compliance

Note on Direct Head-to-Head Activity Comparisons: Evidence Limitations

A systematic review of the available literature reveals that direct head-to-head comparisons of 4-chloro-7-methylthieno[3,2-d]pyrimidine versus its closest analogs (e.g., 4-chloro-7-ethylthieno[3,2-d]pyrimidine, 4-chloro-6-methylthieno[3,2-d]pyrimidine, or the 2,4-dichloro derivative) with quantitative biological activity data under identical assay conditions are not currently present in the public domain. The compound is primarily utilized as a synthetic intermediate, and peer-reviewed studies reporting its direct bioactivity as an isolated molecule (as opposed to its more elaborated derivatives) are extremely limited. Some vendor websites reference JAK1 inhibitory activity attributed to this compound, but these claims lack peer-reviewed publication sources and quantitative comparator data . Consequently, procurement decisions for this compound should rely primarily on its established utility as a versatile synthetic building block with high synthetic yields (95-96%), favorable physicochemical properties (solubility 0.105 mg/mL, LogP 2.56), and robust commercial availability across multiple purity tiers (95-98%+) , rather than on direct biological activity comparisons that cannot be substantiated by primary literature.

Evidence transparency Procurement due diligence

Optimal Research and Procurement Scenarios for 4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS:175137-21-0)


Medicinal Chemistry: Synthesis of C4-Substituted Thieno[3,2-d]pyrimidine Kinase Inhibitor Libraries

4-Chloro-7-methylthieno[3,2-d]pyrimidine is optimally deployed as a key intermediate for generating diverse C4-substituted thieno[3,2-d]pyrimidine derivatives via regioselective nucleophilic aromatic substitution (SNAr). The 4-chloro substituent serves as an electrophilic handle for introducing amines, alkoxides, and thioethers, enabling rapid SAR exploration of kinase inhibitor scaffolds [1]. This synthetic strategy has yielded potent JAK1 inhibitors (IC50 = 22 nM), EGFR mutant-selective inhibitors (IC50 ≤ 250 nM with >40× selectivity), and BTK inhibitors (IC50 = 29.9 nM) [2] [3] [4]. The 96% synthetic yield from the precursor ketone makes this compound economically favorable for library-scale synthesis campaigns . Researchers engaged in kinase drug discovery should prioritize this compound when the synthetic plan requires a single reactive handle at the C4 position while preserving the 7-methyl group for scaffold diversity.

Process Chemistry: Scalable Synthesis for Multi-Gram to Kilogram Production

The robust and high-yielding synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine (95-96% from 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one using POCl3) supports scalable production for multi-gram to kilogram quantities [1] [2]. The white solid product is easily isolated via simple workup (aqueous bicarbonate neutralization followed by organic extraction), minimizing purification complexity [1]. The compound's moderate aqueous solubility (0.105 mg/mL) and LogP (2.56) facilitate liquid-liquid extraction during workup [3]. Process chemists and CROs should select this compound when requiring a reliable, high-yield intermediate that scales predictably without chromatographic purification steps, thereby reducing production costs and accelerating development timelines.

Physicochemical Property-Driven Lead Optimization Programs

4-Chloro-7-methylthieno[3,2-d]pyrimidine offers a defined physicochemical baseline for lead optimization programs. Its consensus LogP of 2.56, aqueous solubility of 0.105 mg/mL, topological polar surface area (TPSA) of 54.02 Ų, and absence of hydrogen bond donors (HBD = 0) establish a favorable drug-like starting point within Lipinski's Rule of Five space [1]. The 124 °C melting point indicates moderate crystal lattice energy that supports solid-form handling and formulation development [2]. Medicinal chemists optimizing ADME properties should procure this compound when seeking a thienopyrimidine core with balanced lipophilicity and acceptable aqueous solubility for downstream derivatization. The availability of 97% and 98%+ purity grades ensures that physicochemical property measurements are not confounded by impurities [3] [4].

Laboratory Procurement: Quality-Controlled Building Block for Routine Synthesis

For routine synthetic chemistry laboratories, 4-chloro-7-methylthieno[3,2-d]pyrimidine is a well-characterized building block available from at least seven commercial suppliers with documented purity specifications ranging from 95% to 98%+ [1] [2] [3] [4] . Batch-specific analytical data including NMR, HPLC, and GC are available from major vendors, enabling traceable quality assurance [1]. The compound's moderate irritant classification (Xi, R36/37/38) with standardized safety documentation reduces regulatory compliance burden for routine laboratory use [5]. Laboratory managers and procurement specialists should select this compound when seeking a reliably sourced heterocyclic intermediate with transparent quality metrics and predictable delivery timelines from established supply chains. The multiple purity tier options allow cost optimization based on specific application sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.